Linoleamide

Calcium Signaling Ion Transport Cell Biology

Researchers studying SERCA-mediated Ca²⁺ homeostasis face confounding data when using partial inhibitors like oleamide. Linoleamide delivers complete, quantifiable SERCA2b inhibition (IC50: 19 ± 1.4 µM), ensuring unambiguous target engagement in cardiac, vascular, and epithelial models. • Full SERCA2b inhibitor \(vs. oleamide's partial effect) - eliminates confounding variables in Ca²⁺ flux assays. • IP3-independent ER Ca²⁺ release (EC50: 20 µM in MDCK cells) - reliable stimulus for capacitative Ca²⁺ entry studies. • Essential cis-unsaturated benchmark for SAR studies - inactive analogs (stearamide, elaidamide) confirm unsaturation-dependent activity. Supplied as ≥98% pure white solid; verified by HPLC/TLC. Standard research-use packaging with global cold-chain logistics.

Molecular Formula C18H33NO
Molecular Weight 279.5 g/mol
CAS No. 3072-13-7
Cat. No. B1235700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleamide
CAS3072-13-7
Molecular FormulaC18H33NO
Molecular Weight279.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)N
InChIInChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9-
InChIKeySFIHQZFZMWZOJV-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linoleamide: Pure Primary Fatty Acid Amide


Linoleamide (CAS 3072-13-7), systematically known as (9Z,12Z)-octadeca-9,12-dienamide, is a primary fatty acid amide (PFAM) signaling lipid derived from linoleic acid, with a molecular weight of 279.5 g/mol [1]. It is recognized as an endogenous human metabolite that acts as a modulator of intracellular calcium (Ca²⁺) homeostasis . The compound is commercially available as a research-grade powder with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), and is soluble in DMSO at 2 mg/mL .

Linoleamide vs. Oleamide and Analogs


Within the class of primary fatty acid amides (PFAAs), subtle variations in acyl chain length and degree of unsaturation lead to profound and non-interchangeable biological activities. A direct comparative study revealed that while both linoleamide (18:2, cis-9,12) and oleamide (18:1, cis-9) inhibit SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase) pumps, they do so with distinct isoform selectivity, potency, and mechanisms, leading to fundamentally different profiles [1]. Furthermore, closely related analogs like stearamide (18:0, saturated) and elaidamide (18:1, trans-9) exhibit negligible or absent inhibitory activity in the same assay system [1]. Therefore, substituting linoleamide with a structural analog risks introducing confounding variables that invalidate experimental outcomes in studies of Ca²⁺ signaling, lipid metabolism, or sleep regulation.

Linoleamide Evidence-Based Selection Guide


SERCA2b Inhibition: Superior Potency Over Oleamide

In a direct head-to-head comparison using COS-1 cells overexpressing the human SERCA2b isoform, linoleamide exhibited an IC50 of 19 ± 1.4 µM for inhibiting Ca²⁺-ATPase activity [1]. In contrast, oleamide only partially inhibited this same isoform, and a precise IC50 could not be determined under the same experimental conditions, highlighting a critical difference in their interaction with this key calcium pump [1].

Calcium Signaling Ion Transport Cell Biology

SERCA Isoform Inhibition Profile vs. Oleamide

Linoleamide and oleamide display markedly different isoform-dependent inhibition profiles [1]. Linoleamide exhibits a stronger, more complete inhibition across all tested SERCA isoforms (rSERCA1a, hSERCA2b, hSERCA3a) with an IC50 range of 15–53 µM. Oleamide, however, shows a narrower range (8.3–34 µM) but only partially inhibits rSERCA1a and hSERCA2b, achieving full inhibition solely on hSERCA3a [1].

Calcium Homeostasis Enzyme Inhibition Lipid Signaling

Cytosolic Calcium Elevation in Renal Cells

In a functional assay using Madin-Darby canine kidney (MDCK) tubular cells, linoleamide induces a concentration-dependent increase in cytosolic free Ca²⁺ concentration ([Ca²⁺]i) with a half-maximal effective concentration (EC50) of 20 µM [1]. This increase was shown to originate from the release of Ca²⁺ from endoplasmic reticulum stores and subsequent activation of capacitative Ca²⁺ entry, occurring in an inositol-1,4,5-trisphosphate (IP3)-independent manner [1].

Calcium Imaging Ion Channel Modulation Sleep Research

Stearamide and Elaidamide: No SERCA Inhibition

The specific cis-double bond geometry and chain length of linoleamide are essential for its biological activity [1]. In a comparative study, stearamide (18:0, a saturated analog) and elaidamide (18:1, a trans-unsaturated analog) exhibited negligible to slight inhibition of SERCA Ca²⁺-ATPase activity, even at concentrations where linoleamide and oleamide showed potent inhibition [1]. This demonstrates that the presence and cis-configuration of double bonds are not just minor variations but are absolute requirements for the compound's function as a SERCA inhibitor.

Structure-Activity Relationship (SAR) Lipid Biochemistry Enzymology

PPARγ Activation by a Linoleamide Analog

An ontology report based on experimental data from PMID:29288688 indicates that a linoleamide analog results in increased activity of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) protein [1]. While this is a class-level inference for the linoleamide scaffold and not a direct measurement for the parent compound, it suggests a potential point of differentiation for exploring PPAR-mediated pathways relevant to metabolism and inflammation.

Nuclear Receptor Signaling Metabolism Drug Discovery

Linoleamide Research Applications


Calcium Signaling in Cardiac & Smooth Muscle

Linoleamide is the preferred PFAM tool for studies requiring complete and robust inhibition of the SERCA2b isoform. As demonstrated by Yamamoto et al. (2017), linoleamide achieves an IC50 of 19 ± 1.4 µM on hSERCA2b, whereas oleamide only produces partial, non-quantifiable inhibition [1]. Researchers focused on cardiac myocyte or vascular smooth muscle physiology should prioritize linoleamide to ensure full target engagement and avoid the confounding effects of partial inhibition.

PFAM Differentiation in Calcium Flux Assays

When designing experiments to elucidate the role of PFAMs in Ca²⁺ homeostasis, linoleamide is essential to serve as a distinct comparator to oleamide. Their differential inhibition profiles—with linoleamide acting as a full inhibitor across SERCA1a, 2b, and 3a, while oleamide only partially inhibits 1a and 2b—provide a powerful tool for dissecting isoform-specific contributions to cellular Ca²⁺ handling [1]. This paired use allows for more nuanced interpretations of how lipid saturation state (18:2 vs. 18:1) translates to functional outcomes.

ER Calcium Store Release in Epithelial Cells

Linoleamide is a validated tool for stimulating Ca²⁺ release from the endoplasmic reticulum in an IP3-independent manner. With a measured EC50 of 20 µM in MDCK cells [1], it provides a reliable, concentration-dependent stimulus for studying capacitative Ca²⁺ entry and downstream signaling pathways in renal and potentially other epithelial cell types. This makes it a valuable reagent for researchers investigating the cellular basis of sleep regulation or other phenomena linked to PFAM signaling.

SAR Studies of PFAMs for SERCA Inhibition

Linoleamide serves as the active, cis-unsaturated benchmark for SAR studies focused on SERCA inhibition. Its potent activity starkly contrasts with the negligible effects of stearamide (18:0) and elaidamide (18:1 trans) [1]. This clear functional demarcation makes linoleamide the essential positive control and core scaffold for any medicinal chemistry campaign aiming to design novel small-molecule modulators of SERCA pump activity.

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